molecular formula C15H9Cl3N4O B14101843 4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide

4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14101843
M. Wt: 367.6 g/mol
InChI Key: LTKNTTZLGBTDOU-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with the triazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

    Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving triazole derivatives.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential use as an antifungal or antibacterial agent.

    Pathway Modulation: The compound can modulate biological pathways by interacting with key proteins and receptors, leading to altered cellular responses.

Comparison with Similar Compounds

4-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:

    4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the N-(3,4-dichlorophenyl) group, which may affect its biological activity and chemical properties.

    4-(3,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the 3-chlorophenyl group, which may result in different reactivity and applications.

    1,2,3-Triazole Derivatives: Other triazole derivatives with different substituents can have varied biological activities and uses in different fields.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H9Cl3N4O

Molecular Weight

367.6 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C15H9Cl3N4O/c16-9-3-1-2-8(6-9)13-14(21-22-20-13)15(23)19-10-4-5-11(17)12(18)7-10/h1-7H,(H,19,23)(H,20,21,22)

InChI Key

LTKNTTZLGBTDOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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